molecular formula C9H7NO2 B3226954 Indolizine-3-carboxylic acid CAS No. 1259060-82-6

Indolizine-3-carboxylic acid

Cat. No.: B3226954
CAS No.: 1259060-82-6
M. Wt: 161.16 g/mol
InChI Key: LKLKDFKQBJWONS-UHFFFAOYSA-N
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Description

Indolizine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and significant biological activities The indolizine core is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of indolizine-3-carboxylic acid. One common approach involves the cyclocondensation of 2-pyridylacetate with benzophenones in the presence of iodine as a catalyst . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, followed by Thorpe–Ziegler-type cyclization . Additionally, the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts has been reported as an efficient method .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to optimize the production process. These methods focus on minimizing reaction times and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Indolizine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indolizine derivatives.

Scientific Research Applications

Indolizine-3-carboxylic acid has found applications in various scientific research fields:

Comparison with Similar Compounds

Indolizine-3-carboxylic acid can be compared with other similar compounds, such as:

    Indole-3-carboxylic acid: Another nitrogen-containing heterocycle with similar structural features but different biological activities.

    Pyrrolo[1,2-a]pyridine: A structural isomer of indolizine with distinct chemical properties and applications.

    Quinoline-3-carboxylic acid: A related compound with a fused bicyclic system, known for its antimicrobial and anticancer activities.

Uniqueness: this compound stands out due to its unique combination of a pyrrole and pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules and functional materials.

Properties

IUPAC Name

indolizine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)8-5-4-7-3-1-2-6-10(7)8/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLKDFKQBJWONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C(N2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259060-82-6
Record name indolizine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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